molecular formula C19H20N4O B8551991 Urea, [8-(4-cyano-1-naphthalenyl)-8-azabicyclo[3.2.1]oct-3-yl]- CAS No. 870889-04-6

Urea, [8-(4-cyano-1-naphthalenyl)-8-azabicyclo[3.2.1]oct-3-yl]-

Cat. No.: B8551991
CAS No.: 870889-04-6
M. Wt: 320.4 g/mol
InChI Key: YGHGJWDNFFGJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, [8-(4-cyano-1-naphthalenyl)-8-azabicyclo[3.2.1]oct-3-yl]- is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urea, [8-(4-cyano-1-naphthalenyl)-8-azabicyclo[3.2.1]oct-3-yl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, [8-(4-cyano-1-naphthalenyl)-8-azabicyclo[3.2.1]oct-3-yl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

870889-04-6

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

[8-(4-cyanonaphthalen-1-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea

InChI

InChI=1S/C19H20N4O/c20-11-12-5-8-18(17-4-2-1-3-16(12)17)23-14-6-7-15(23)10-13(9-14)22-19(21)24/h1-5,8,13-15H,6-7,9-10H2,(H3,21,22,24)

InChI Key

YGHGJWDNFFGJGR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2C3=CC=C(C4=CC=CC=C43)C#N)NC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The amine 165RL21 (40 mg, 0.144 mmol) was dissolved in tetrahydrofuran (1 mL) and cooled to 0° C. Trichloroacetyl isocyanate (0.019 mL) was added and the solution was left to warm to rt and stirring was continued for 30 minutes. The mixture was concentrated and the residue was dissolved in methanol (1 mL). 2 M NaOH (1 mL) was added, and the mixture was heated to 70° C. for 1 hour. Then, water (20 mL) was added and methanol was removed by evaporation in vacuo. The aqueous phase was extracted with dichloromethane (2×20 mL), and the combined organic phases were dried over sodium sulfate, filtered and evaporated. The residue was purified by preparative TLC (0-5% methanol in dichloromethane) to give the title compound (24 mg, 52% yield) as a white solid.
Name
amine
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.019 mL
Type
reactant
Reaction Step Two
Yield
52%

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